
(4-Nitro-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a nitro group at the 4-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various chemical and biological research fields.
Wissenschaftliche Forschungsanwendungen
(4-nitro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-1H-pyrrol-2-yl)methanol typically involves the nitration of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method is the nitration of 2-methylpyrrole to form 2-methyl-4-nitropyrrole, which is then oxidized to 4-nitro-1H-pyrrole-2-carbaldehyde. This intermediate is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitro-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic media.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products Formed
Oxidation: 4-nitro-1H-pyrrole-2-carboxylic acid.
Reduction: (4-amino-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (4-nitro-1H-pyrrol-2-yl)methanol is not fully understood. it is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-nitro-1H-pyrrole-2-carbaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
(4-amino-1H-pyrrol-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(4-nitro-1H-pyrrole-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(4-nitro-1H-pyrrol-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biologische Aktivität
(4-nitro-1H-pyrrol-2-yl)methanol is a compound of interest due to its unique structural features, which include a nitro group and a hydroxymethyl group attached to a pyrrole ring. These functional groups may impart significant biological activities, making it a candidate for research in medicinal chemistry, particularly in the fields of antimicrobial and anticancer studies. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the nitration of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common synthetic route includes the nitration of 2-methylpyrrole to form 2-methyl-4-nitropyrrole, which is then oxidized to 4-nitro-1H-pyrrole-2-carbaldehyde before being reduced to the final product using sodium borohydride.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The hydroxymethyl group may also contribute to the compound's reactivity and interactions with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been studied for its anticancer activity. In particular, derivatives of this compound have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, molecular docking studies revealed substantial binding affinities with key cancer-related proteins such as EGFR and HER-2, indicating its potential as a lead compound in cancer therapy .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | , |
Anticancer | Tumor growth inhibition | |
Mechanism | Bioreduction leading to reactive intermediates |
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.
Study 2: Anticancer Activity
In a xenograft model study, compounds derived from this compound exhibited notable anticancer properties. The treatment led to reduced tumor sizes and increased apoptosis in cancer cells, highlighting its potential as an effective therapeutic agent against specific cancer types .
Comparative Analysis
When compared with similar compounds such as (4-amino-1H-pyrrol-2-yl)methanol and (4-nitro-1H-pyrrole-2-carboxylic acid), this compound shows unique biological profiles due to its combination of functional groups. The presence of both nitro and hydroxymethyl groups enhances its reactivity and potential biological interactions.
Table 2: Comparison with Similar Compounds
Compound | Functional Groups | Biological Activity |
---|---|---|
This compound | Nitro, Hydroxymethyl | Antimicrobial, Anticancer |
(4-amino-1H-pyrrol-2-yl)methanol | Amino, Hydroxymethyl | Limited antimicrobial |
(4-nitro-1H-pyrrole-2-carboxylic acid | Nitro, Carboxylic acid | Moderate anticancer |
Eigenschaften
IUPAC Name |
(4-nitro-1H-pyrrol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVBUWEIJAYLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618461 |
Source
|
Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30078-13-8 |
Source
|
Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.